Cas no 579-94-2 (Acetic acid, 2-ethoxy-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-)

Acetic acid, 2-ethoxy-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- structure
579-94-2 structure
Product Name:Acetic acid, 2-ethoxy-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
Numero CAS:579-94-2
MF:C14H26O3
MW:242.354444980621
CID:374893
PubChem ID:68932
Update Time:2025-04-19

Acetic acid, 2-ethoxy-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid, 2-ethoxy-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
    • 2-Isopropyl-5-methylcyclohexyl ethoxyacetate
    • (Ethoxy)diphenylvinylsilane
    • 5-methyl-2-(1-methylethyl)cyclohexyl ester
    • AC1L3DHR
    • AC1Q58I0
    • Aethoxy-diphenyl-vinyl-silan
    • Aethoxy-essigsaeure-menthylester
    • CTK0I1665
    • Diphenylvinylethoxysilane
    • Ethenyl-ethoxy-diphenyl-silane
    • ethoxy-acetic acid menthyl ester
    • Ethoxydiphenylvinylsilan
    • ethoxy-diphenyl-vinyl-silane
    • Silane, ethenylethoxydiphenyl-
    • SureCN82857
    • vinyldiphenylethoxysilane
    • [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-ethoxyacetate
    • Menglitato [INN-Spanish]
    • Menglitato
    • Acetic acid, ethoxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
    • MENGLYTATE [MART.]
    • Acetic acid, ethoxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1alpha,2beta,5alpha)-
    • Menglytatum
    • EINECS 209-448-3
    • C3B9R0E116
    • Menglytatum [INN-Latin]
    • p-Menth-3-yl ethoxyacetate
    • DTXSID30883444
    • MENGLYTATE [WHO-DD]
    • Menglytate
    • UNII-C3B9R0E116
    • Menglytate [INN]
    • 1alpha,4beta-4-Menthan-3alpha-yl ethoxyacetat
    • CHEMBL3989469
    • Acetic acid, 2-ethoxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
    • O-Ethylglykolsaeurementhylester
    • 579-94-2
    • Q27275143
    • Inchi: 1S/C14H26O3/c1-5-16-9-14(15)17-13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3/t11-,12+,13-/m1/s1
    • Chiave InChI: DXGZIMYAPNIRHS-FRRDWIJNSA-N
    • Sorrisi: O(C(COCC)=O)[C@@H]1C[C@H](C)CC[C@H]1C(C)C

Proprietà calcolate

  • Massa esatta: 242.18819469g/mol
  • Massa monoisotopica: 242.18819469g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 6
  • Complessità: 238
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • Densità: 0.9545
  • Punto di ebollizione: 345.18°C (rough estimate)
  • Indice di rifrazione: 1.4410 (estimate)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen